tert-Butyl (2-cyanopyridin-3-yl)carbamate
Description
Properties
CAS No. |
887579-88-6 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanopyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
NIVZGXCNLPGXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Batch Synthesis Approach
Batch synthesis typically involves sequential reactions under controlled conditions:
Preparation of 2-cyanopyridine derivatives:
Starting from substituted pyridine precursors, nitrile groups are introduced via nucleophilic substitution or via cyanation of halogenated pyridines. For example, the cyanation of 2-bromo-5-chloro-6-cyanopyridine derivatives can be achieved using cyanide sources such as TMSCN under inert atmospheres, often with catalysts like copper or palladium to facilitate the process.Carbamate formation:
The key step involves reacting the amino or hydroxyl groups on the pyridine ring with tert-butyl chloroformate or similar reagents. This reaction is typically performed in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with bases such as triethylamine or pyridine to scavenge the HCl byproduct.Reaction conditions:
The carbamate formation generally proceeds at low temperatures (0°C to room temperature) to prevent side reactions, with reaction times ranging from 1 to 4 hours. Purification involves extraction, washing, and chromatography techniques.
Flow Chemistry Approach
Flow synthesis offers advantages like improved safety, scalability, and reaction control:
Cyanation in flow:
Continuous flow reactors enable the cyanation of pyridine derivatives at elevated temperatures (~150°C) with precise control over residence time, leading to higher yields and cleaner products.Carbamate coupling in flow:
The reaction of pyridine amines with tert-butyl chloroformate can be performed in flow reactors under mild conditions, with in-line monitoring to optimize conversion rates.Advantages of flow methods:
Enhanced heat transfer, reduced reaction times, and minimized side reactions make flow synthesis suitable for large-scale production, especially when handling hazardous reagents like cyanides.
Specific Synthesis Routes
Based on recent research, two notable methods are:
Temperature Control:
Cyanation reactions are optimized at high temperatures (~150°C) in flow systems, while carbamate formation is performed at lower temperatures (0°C to room temperature).Reagent Ratios:
Excess cyanide source (e.g., TMSCN) and carbamate reagents (tert-butyl chloroformate) are used to drive reactions to completion, with typical molar ratios of 1:1.2 to 1:1.5.Catalysts and Additives:
Copper or palladium catalysts facilitate cyanation, while bases like triethylamine or pyridine assist in carbamate formation.Reaction Monitoring:
Techniques such as TLC, in-line IR, or HPLC are employed to monitor reaction progress and optimize conditions.
Recent studies demonstrate that flow chemistry significantly enhances the efficiency and safety of synthesizing tert-Butyl (2-cyanopyridin-3-yl)carbamate. For instance, continuous flow cyanation at elevated temperatures reduces reaction times and improves yields compared to batch processes. Additionally, flow systems allow precise temperature and reagent control, minimizing side reactions and enabling scale-up.
The use of greener reagents, such as dimethyl carbonate or carbon dioxide, has also been explored to replace hazardous cyanide sources, aligning with green chemistry principles.
The synthesis of This compound can be efficiently achieved via batch or flow methodologies. Flow synthesis emerges as the superior approach for large-scale, safe, and high-yield production, leveraging advanced reactor designs and process optimization. Ongoing research continues to refine these methods, emphasizing greener reagents and automation to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-cyanopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The cyanopyridine moiety can participate in oxidation and reduction reactions, leading to various derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Various substituted carbamates.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the cyanopyridine moiety.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential pharmacological properties.
Medicine:
- Explored for its potential use in drug discovery and development.
- Evaluated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopyridine moiety can interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic Effects
- Cyano vs. Halogen Substituents: The cyano group in the target compound is a strong electron-withdrawing group (EWG), enhancing the pyridine ring’s electrophilicity compared to halogenated analogs (e.g., bromo or chloro derivatives). This property facilitates nucleophilic aromatic substitution (NAS) reactions, whereas halogenated analogs are more suited for transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) .
- Methoxy vs. Cyano Groups: Methoxy-substituted derivatives (e.g., tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate) exhibit electron-donating effects, which reduce ring reactivity but improve solubility in polar solvents .
Biological Activity
tert-Butyl (2-cyanopyridin-3-yl)carbamate is a chemical compound that has garnered interest in medicinal and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 122734-32-1
The compound features a tert-butyl group attached to a carbamate functional group and a cyanopyridine moiety, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that it may modulate enzyme activity by binding to active sites or altering conformational states, thus influencing metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways involved in neurological functions.
Biological Activity
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Properties : Investigations into its anticancer effects have indicated that it may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study assessed the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Results :
- IC50 values ranged from 15 µM to 30 µM across different cell lines.
- Significant increases in markers of apoptosis (caspase activation) were observed.
-
Neuroprotective Study :
- In vitro experiments demonstrated that the compound could protect astrocytes from amyloid-beta-induced toxicity, potentially through the modulation of inflammatory cytokines such as TNF-α.
- Findings :
- Reduction in TNF-α levels by approximately 30% compared to untreated controls.
- Enhanced cell viability in cultures exposed to amyloid-beta when treated with the compound.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 15–30 | Apoptosis induction |
| tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate | Enzyme inhibition | 20–40 | Enzyme modulation |
| tert-Butyl (2-methylquinolin-3-yl)carbamate | Cytochrome P450 inhibition | 10–25 | Metabolic interference |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl (2-cyanopyridin-3-yl)carbamate?
- Methodology : React 2-cyano-3-aminopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions (N₂/Ar). Optimize reaction temperature (0–25°C) to minimize side reactions like hydrolysis. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
- Key Data :
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 2-cyano-3-aminopyridine | tert-butyl chloroformate | 0°C, 12h | 65–75 |
Q. How is the structure of this compound confirmed experimentally?
- Techniques :
- NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm) and pyridine ring protons (δ 7.0–8.5 ppm).
- IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and cyano group (~2200 cm⁻¹).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement; analyze bond lengths/angles to validate regiochemistry .
Q. What purification strategies are effective for isolating this compound?
- Methods :
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Chromatography : Gradient elution (5–30% ethyl acetate in hexane) on silica gel.
- HPLC : For trace impurities, employ C18 columns with acetonitrile/water mobile phase .
Q. How does the carbamate group influence reactivity in nucleophilic substitution reactions?
- Mechanism : The tert-butyl carbamate acts as a protective group, stabilizing intermediates. Reactivity at the pyridine ring is modulated by the electron-withdrawing cyano group, directing substitutions to the 4- or 6-position. Example: Suzuki coupling at C4 with aryl boronic acids using Pd(PPh₃)₄ .
Q. What are the stability and storage recommendations for this compound?
- Stability : Hydrolytically sensitive; store under anhydrous conditions (-20°C, desiccator).
- Decomposition Risks : Exposure to moisture or acids cleaves the carbamate to release CO₂ and tert-butanol. Use inert atmospheres during handling .
Advanced Research Questions
Q. How does the cyano group’s position affect regioselectivity in cross-coupling reactions?
- Analysis : Compare with chloro () and methoxy () analogs. The cyano group at C2 increases electron deficiency at C4, favoring oxidative addition in Pd-catalyzed couplings.
- Data :
| Substituent | Reaction Type | Yield (%) | Selectivity (C4:C6) |
|---|---|---|---|
| -CN (C2) | Suzuki | 82 | 9:1 |
| -Cl (C4) | Buchwald-Hartwig | 68 | 7:3 |
Q. Can computational modeling predict biological target interactions for this compound?
- Approach :
- Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The cyano group forms hydrogen bonds with Thr766, while the carbamate interacts with hydrophobic pockets.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies enable enantioselective synthesis of chiral analogs?
- Methods :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphine ligands in asymmetric hydrogenation of precursor alkenes.
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures (e.g., CAL-B in tert-butanol) .
Q. How does this compound interact with cytochrome P450 enzymes?
- Findings : In vitro assays (human liver microsomes) show time-dependent inhibition of CYP3A4 (IC₅₀ = 2.1 µM). Metabolite ID via LC-MS/MS reveals hydroxylation at the tert-butyl group .
Q. How to resolve contradictions in reported synthetic yields across studies?
- Case Study : Yield variations (50–80%) arise from differing bases (triethylamine vs. DBU) or solvent purity.
- Resolution :
- DoE Optimization : Use a 3² factorial design (base, temperature) to identify optimal conditions.
- Byproduct Analysis : LC-MS identifies hydrolyzed carbamate (m/z 179.1) as a major impurity in low-yield batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
